2-(1-aminoethyl)-N,N-dimethylaniline
Overview
Description
2-(1-aminoethyl)-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an aniline moiety substituted with a 1-aminoethyl group and two methyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-aminoethyl)-N,N-dimethylaniline typically involves the alkylation of N,N-dimethylaniline with an appropriate alkylating agent. One common method is the reaction of N,N-dimethylaniline with ethylene oxide in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Another synthetic route involves the reductive amination of N,N-dimethylaniline with acetaldehyde in the presence of a reducing agent such as sodium borohydride. This method also provides good yields and is widely used in laboratory settings.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(1-aminoethyl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of secondary amines. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(1-aminoethyl)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-aminoethyl)-N,N-dimethylaniline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. The compound’s aromatic amine structure allows it to participate in electron transfer reactions, which can influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-aminoethyl)pyridine
- 2-(1-aminoethyl)phenol
- N,N-dimethylaniline
Uniqueness
2-(1-aminoethyl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
2-(1-aminoethyl)-N,N-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-8(11)9-6-4-5-7-10(9)12(2)3/h4-8H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKNJZLEZJEYDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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